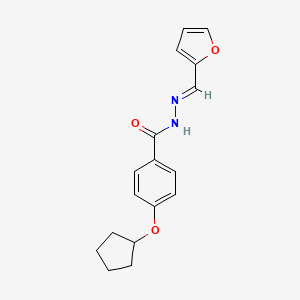![molecular formula C15H23NO3 B5831343 1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine](/img/structure/B5831343.png)
1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine, also known as GBR-12909, is a compound that belongs to the piperidine class of chemicals. It is a potent and selective dopamine reuptake inhibitor and has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine works by binding to the DAT and blocking the reuptake of dopamine. This leads to an increase in the concentration of dopamine in the synapse, which can activate dopamine receptors and produce a variety of effects. The mechanism of action of 1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine is similar to other dopamine reuptake inhibitors, such as cocaine and methylphenidate.
Biochemical and Physiological Effects
1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine has been shown to produce a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, indicating that it has stimulant properties. 1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine has also been shown to increase extracellular levels of dopamine in the striatum, nucleus accumbens, and prefrontal cortex. Additionally, 1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine has been shown to increase the release of other neurotransmitters, such as norepinephrine and serotonin. These effects suggest that 1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine may have potential applications in the treatment of neuropsychiatric disorders, such as attention deficit hyperactivity disorder (ADHD) and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine has several advantages for use in lab experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it a valuable tool for studying the role of DAT in the brain. 1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine has also been shown to produce consistent and reproducible effects in animal models. However, there are also limitations to the use of 1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine in lab experiments. It is a complex compound to synthesize and requires expertise in organic chemistry. Additionally, 1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
For the study of 1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine include the development of new dopamine reuptake inhibitors, investigation of its long-term effects, and potential applications in the treatment of neuropsychiatric disorders.
Métodos De Síntesis
1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine can be synthesized through a multi-step process that involves the reaction of 2,6-dimethoxyphenol with ethylene oxide to form 2-(2,6-dimethoxyphenoxy)ethanol. This intermediate is then reacted with piperidine in the presence of a catalyst to yield 1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine. The synthesis of 1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine has been extensively studied for its potential applications in scientific research. It is primarily used as a tool compound to study the dopamine transporter (DAT) and its role in the brain. 1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine has been shown to be a potent and selective inhibitor of DAT, which is a protein that regulates the reuptake of dopamine from the synapse. By inhibiting DAT, 1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine increases the concentration of dopamine in the synapse, which can lead to a variety of biochemical and physiological effects.
Propiedades
IUPAC Name |
1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-17-13-7-6-8-14(18-2)15(13)19-12-11-16-9-4-3-5-10-16/h6-8H,3-5,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJCQHVXGURWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B5831264.png)

![N,N-diethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5831289.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5831307.png)

![N-(4-chlorobenzyl)-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5831322.png)
![[4-(1-piperidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5831326.png)

![N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5831335.png)


![4-chloro-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5831364.png)
